Product packaging for Aniline-13C6 hydrochloride(Cat. No.:CAS No. 89059-38-1)

Aniline-13C6 hydrochloride

Cat. No.: B1528121
CAS No.: 89059-38-1
M. Wt: 135.54 g/mol
InChI Key: MMCPOSDMTGQNKG-BVNCJLROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Carbon-13 Isotopic Enrichment in Molecular Probes

Among the stable isotopes, carbon-13 (¹³C) holds particular significance. Carbon is the backbone of organic molecules, and the ability to track carbon atoms provides a direct window into biological and chemical processes. The most abundant carbon isotope, ¹²C, has a spin quantum number of zero, rendering it inactive and undetectable by NMR spectroscopy. wikipedia.org The ¹³C isotope, however, possesses a nuclear spin of 1/2, making it NMR-active. wikipedia.org While ¹³C only has a natural abundance of about 1.1%, molecules can be chemically synthesized to replace ¹²C atoms with ¹³C, a process known as isotopic enrichment. wikipedia.org

This enrichment dramatically enhances the sensitivity of ¹³C NMR spectroscopy, a technique that provides detailed information about the carbon skeleton of a molecule. wikipedia.org By analyzing ¹³C-enriched compounds, scientists can identify individual carbon atoms within a molecule and determine how they are connected. wikipedia.org In mass spectrometry, the heavier mass of ¹³C allows for the clear differentiation of labeled molecules from their unlabeled counterparts, enabling precise quantification and flux analysis in metabolic studies. symeres.comnih.gov Molecules intentionally enriched with ¹³C, known as ¹³C molecular probes, are used to trace metabolic pathways, determine enzymatic rates, and investigate the structure and function of biomolecules like proteins and nucleic acids. symeres.comisotope.com The ability to place ¹³C atoms at specific positions in a molecule allows for detailed investigation of reaction mechanisms and the flow of atoms through complex biochemical networks. wikipedia.orgnih.gov

Analytical TechniqueApplication of ¹³C LabelingReference
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidates molecular structures, characterizes biomolecules, and measures ligand-protein interactions. wikipedia.orgsymeres.com
Mass Spectrometry (MS) Improves specificity in proteomics and metabolomics, enables quantitative analysis, and is used in environmental and food science. diagnosticsworldnews.comsymeres.com
Metabolic Flux Analysis (MFA) Traces the flow of carbon through metabolic pathways to understand cellular metabolism and disease states. wikipedia.org

Contextualizing Aniline-13C6 Hydrochloride within Stable Isotope Methodologies

This compound is a specialized, isotopically labeled chemical compound. It is the hydrochloride salt of aniline (B41778) in which all six carbon atoms of the benzene (B151609) ring have been replaced with the stable isotope ¹³C. cymitquimica.comnih.gov This complete labeling of the aromatic ring makes it a valuable tool for research where the fate of the aniline molecule or its core phenyl structure is under investigation.

As a labeled compound, this compound serves primarily as a building block or intermediate in the synthesis of more complex ¹³C-labeled molecules. cymitquimica.comglpbio.com For instance, it is used in the synthesis of Indole-3-carboxaldehyde-13C8, a labeled version of a tryptophan metabolite, which is significant for studying immune homeostasis in the gut. cymitquimica.com It also serves as an intermediate in the creation of other labeled compounds like Dutasteride-13C6. chemicalbook.com Furthermore, Aniline-13C6 is employed as a labeled reference standard for the analysis of aniline in environmental samples and for industrial monitoring, ensuring accuracy in quantitative studies. sigmaaldrich.com Its use in metabolic studies helps researchers understand the biotransformation of aromatic amines. sigmaaldrich.com

PropertyValueReference
Chemical Formula ¹³C₆H₇N·HCl cymitquimica.com
Molecular Weight 135.54 g/mol nih.gov
Synonyms Benzen-1,2,3,4,5,6-13C6-amine Hydrochloride, Phenyl-13C6amine Hydrochloride cymitquimica.com
Appearance Crystalline Solid nih.gov

By providing a stable, detectable core, this compound enables researchers to trace the incorporation and transformation of the aniline structure in various chemical and biological systems with high precision.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8ClN B1528121 Aniline-13C6 hydrochloride CAS No. 89059-38-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,2,3,4,5,6-13C6)cyclohexatrienamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N.ClH/c7-6-4-2-1-3-5-6;/h1-5H,7H2;1H/i1+1,2+1,3+1,4+1,5+1,6+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCPOSDMTGQNKG-BVNCJLROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745707
Record name (~13~C_6_)Aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89059-38-1
Record name Benzenamine-1,2,3,4,5,6-13C6, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89059-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (~13~C_6_)Aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 89059-38-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Isotopic Integrity of Aniline 13c6 Hydrochloride

Strategies for Benzene (B151609) Ring ¹³C₆ Labeling in Aniline (B41778) Precursors

The foundational step in synthesizing Aniline-¹³C₆ hydrochloride is the construction of a benzene ring where all six carbon atoms are ¹³C isotopes. A common and effective strategy begins with Benzene-¹³C₆ as the labeled starting material. xml-journal.net This precursor, which contains the fully substituted ¹³C₆ aromatic core, serves as the ideal foundation for subsequent functionalization.

A prevalent pathway involves the nitration of Benzene-¹³C₆. xml-journal.netgoogle.com In this electrophilic aromatic substitution reaction, Benzene-¹³C₆ is treated with a mixture of nitric acid and sulfuric acid. This process substitutes one hydrogen atom on the labeled benzene ring with a nitro group (-NO₂), yielding Nitrobenzene-¹³C₆. This intermediate retains the crucial ¹³C₆ core while introducing the nitrogen-containing functional group necessary for the eventual formation of aniline. The use of pre-labeled Benzene-¹³C₆ ensures that the isotopic integrity of the aromatic ring is maintained throughout the synthesis. xml-journal.net

Alternative biosynthetic strategies have also been developed for site-specific labeling of aromatic rings, though full ¹³C₆ labeling typically relies on chemical synthesis from heavily enriched starting materials. nih.govacs.org

Conversion of Labeled Precursors to Aniline-¹³C₆ Hydrochloride

Once the labeled precursor, Nitrobenzene-¹³C₆, is synthesized, the next critical step is the reduction of the nitro group to an amino group (-NH₂). This transformation converts Nitrobenzene-¹³C₆ into Aniline-¹³C₆. xml-journal.net A variety of reducing agents can be employed for this purpose, with common methods including catalytic hydrogenation using hydrogen gas with a metal catalyst (such as palladium, platinum, or nickel) or chemical reduction using reagents like tin chloride in hydrochloric acid or iron in acidic medium.

The selection of the reduction method is critical to ensure a high yield and purity of the resulting Aniline-¹³C₆. For instance, a six-step synthesis starting from Benzene-¹³C₆ involves nitration followed by nitroreduction to produce the aniline base. xml-journal.net

Following the successful reduction, the resulting Aniline-¹³C₆, which is a liquid free base, is converted into its more stable and handleable hydrochloride salt. sigmaaldrich.com This is achieved by treating the Aniline-¹³C₆ base with hydrochloric acid (HCl). The lone pair of electrons on the nitrogen atom of the amino group accepts a proton from HCl, forming the anilinium cation and the chloride anion. The resulting Aniline-¹³C₆ hydrochloride is a solid salt, which is often preferred for its stability and ease of storage.

Assessment of Isotopic Purity and Enrichment in Synthesized Batches

Verifying the quality of synthesized Aniline-¹³C₆ hydrochloride involves a comprehensive assessment of both its chemical purity and its isotopic enrichment. This is crucial for its application as an analytical standard. researchgate.net Several advanced analytical techniques are employed for this characterization.

Mass Spectrometry (MS): High-resolution mass spectrometry is the primary technique used to confirm the isotopic enrichment of the compound. researchgate.netnih.gov By analyzing the mass-to-charge ratio of the molecule, MS can distinguish between molecules containing ¹²C and those containing ¹³C. For Aniline-¹³C₆, the analysis confirms that all six carbon atoms in the benzene ring are ¹³C, resulting in a mass shift of M+6 compared to the unlabeled aniline. sigmaaldrich.com The isotopic enrichment is typically required to be ≥99 atom % ¹³C. xml-journal.netsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another powerful tool for confirming the structure and assessing isotopic labeling. acs.orgacs.org

¹³C-NMR: This technique directly observes the carbon nuclei. In a fully labeled compound like Aniline-¹³C₆, the ¹³C signals are significantly enhanced, and the coupling patterns between adjacent ¹³C atoms can confirm the uniform labeling of the ring. frontiersin.orgnih.gov

¹H-NMR: Proton NMR is used to confirm the chemical structure and purity by analyzing the signals from the hydrogen atoms on the aromatic ring and the amino group.

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the final product. This technique separates the sample into its individual components, allowing for the quantification of the desired compound and the detection of any impurities. A high chemical purity, often greater than 95% or 98%, is typically required. xml-journal.netlgcstandards.com

The combination of these analytical methods provides a complete profile of the synthesized Aniline-¹³C₆ hydrochloride, ensuring it meets the stringent requirements for its use in sensitive analytical applications. researchgate.netnih.gov

Analytical Specifications for Aniline-¹³C₆ Hydrochloride

The following table summarizes the typical analytical techniques and specifications used to ensure the quality of Aniline-¹³C₆ hydrochloride.

Analytical TechniqueParameter MeasuredTypical Specification
Mass Spectrometry (MS) Isotopic Enrichment≥99 atom % ¹³C
¹³C-NMR Spectroscopy Isotopic Labeling ConfirmationConfirms ¹³C₆ ring structure
HPLC Chemical Purity>95%
¹H-NMR Spectroscopy Structural Confirmation & PurityConforms to structure

Analytical Methodologies Employing Aniline 13c6 Hydrochloride As a Reference Standard

Applications in Mass Spectrometry-Based Quantitative Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. The use of stable isotope-labeled internal standards like Aniline-13C6 hydrochloride is a cornerstone of quantitative MS, enabling high accuracy and precision by correcting for variability throughout the analytical process.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a premier analytical platform for targeted metabolomics, capable of quantifying low-abundance small molecules in complex samples such as plasma, urine, and fecal extracts. A major challenge in LC-MS/MS is variability introduced during sample preparation, chromatography, and ionization, which can lead to inaccurate quantification. Isotope Dilution Mass Spectrometry (IDMS) addresses this by using a stable isotope-labeled internal standard (SIL-IS), such as this compound. isolife.nl

The SIL-IS is chemically identical to the analyte of interest (the "light" unlabeled compound) but isotopically distinct. isolife.nl It is added to a sample at a known concentration at the very beginning of the workflow. Because the SIL-IS and the target analyte have nearly identical physicochemical properties (e.g., retention time, ionization efficiency), any loss or variation experienced by the analyte during sample processing will be mirrored by the SIL-IS. github.io By measuring the ratio of the MS signal from the endogenous analyte to the signal from the SIL-IS, accurate quantification can be achieved, effectively canceling out matrix effects and other sources of error. isolife.nlgithub.io

A specific application involves the derivatization of certain classes of metabolites to improve their chromatographic and mass spectrometric properties. For instance, short-chain fatty acids (SCFAs) in fecal samples have been quantified using LC-MS/MS after derivatization with an aniline-based reagent. In such methods, ¹³C-labeled aniline (B41778) is used to create a heavy-labeled derivatized standard, which serves as the internal standard for the corresponding ¹²C-aniline derivatized endogenous SCFAs. nih.gov This approach allows for robust and reliable quantification of crucial gut microbiome metabolites. nih.gov

Table 1: Key Principles of Internal Standardization with Aniline-13C6 in LC-MS/MS

PrincipleDescriptionAdvantage in Metabolite Quantification
Co-elution The labeled standard (e.g., derivatized with Aniline-13C6) and the native analyte exhibit identical chromatographic retention times.Ensures that both compounds experience the same matrix effects at the time of elution and ionization.
Differential Mass A predictable mass difference (e.g., +6 Da for a ¹³C₆ label) allows the mass spectrometer to distinguish between the standard and the analyte.Enables simultaneous detection and independent quantification of both species without spectral overlap.
Ratio-Based Quantification The concentration of the analyte is determined from the peak area ratio of the analyte to the known concentration of the internal standard.Corrects for sample loss during preparation, variations in injection volume, and signal suppression or enhancement in the ion source. github.ionih.gov

Beyond metabolomics, stable isotope labeling with aniline is a valuable strategy for relative quantification in glycomics and proteomics. These fields study the complete sets of glycans (sugars) and proteins in a biological system, respectively, and often focus on comparing their abundance between different states (e.g., healthy vs. diseased).

In glycomics, a common workflow involves enzymatically releasing N-glycans from glycoproteins. These released glycans are then "tagged" with a chemical label to improve their detection by mass spectrometry. Glycan Reductive Isotope Labeling (GRIL) using [¹²C]- and [¹³C]-coded aniline is a powerful method for relative quantification. nih.gov In this approach, one sample (e.g., control) is labeled with light aniline ([¹²C]aniline), while the comparative sample (e.g., treated) is labeled with heavy aniline ([¹³C₆]aniline). The samples are then mixed in a 1:1 ratio and analyzed by LC-MS. nih.gov

The mass spectrometer detects pairs of signals for each glycan, separated by 6 Da. The ratio of the intensity of the heavy-labeled glycan to the light-labeled glycan directly reflects the relative abundance of that specific glycan in the original samples. nih.gov This strategy has been successfully applied to quantify glycosylation variants on glycoproteins like ovalbumin and bovine fetuin, demonstrating high reproducibility. nih.gov

While direct labeling of proteins with aniline is less common, aniline derivatives are used in protein sequencing and analysis. nih.gov Isotope-coded derivatization reagents, conceptually similar to the aniline labeling used in glycomics, are a staple in quantitative proteomics for labeling peptides at specific functional groups (e.g., amines or thiols) to enable relative quantification.

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique that measures the ratio of stable isotopes (e.g., ¹³C/¹²C) with extremely high precision. fmach.it These ratios can serve as a "fingerprint" to determine the origin, synthesis pathway, or metabolic fate of a compound. youtube.com While IRMS typically measures naturally occurring isotope ratios, it is also used in tracer studies where a biological system is supplied with a ¹³C-enriched precursor.

This compound can be used as a ¹³C-labeled tracer in studies of environmental degradation or industrial chemical synthesis. For example, if a microorganism is capable of degrading aniline, feeding it Aniline-13C6 and then analyzing the resulting metabolites and CO₂ by IRMS would reveal the metabolic pathway. nih.gov A significant increase in the ¹³C/¹²C ratio in downstream metabolites would confirm that they are derived from the aniline tracer. youtube.comnih.gov

The analysis involves combusting the sample to convert all carbon into CO₂ gas. This gas is then introduced into the IRMS, which precisely measures the ratio of ¹³CO₂ (mass 45) to ¹²CO₂ (mass 44). nih.gov This allows researchers to trace the flow of carbon atoms from a specific labeled source molecule through a complex biological or chemical system.

Integration into Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure and dynamics of molecules in solution. The incorporation of stable isotopes like ¹³C is central to many modern NMR experiments, enhancing sensitivity and enabling the study of increasingly large and complex systems.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In a standard ¹³C NMR spectrum of unlabeled aniline, signals appear at chemical shifts characteristic of each unique carbon atom in the molecule. chemicalbook.comspectrabase.com The carbon atom attached to the amino group (C1) is found at approximately 146 ppm, while the ortho (C2, C6), meta (C3, C5), and para (C4) carbons appear at around 115, 129, and 118 ppm, respectively. researchgate.net The electron-donating nature of the amino group causes the ortho and para carbons to be more shielded (appear at a lower ppm value) compared to the meta carbons. stackexchange.com

When this compound is synthesized, ¹³C NMR is the definitive method to confirm that all six carbon positions in the aromatic ring have been successfully labeled. The spectrum of the fully labeled compound would show signals at approximately the same chemical shifts as unlabeled aniline, but the intensity and multiplicity of these signals would be dramatically different. The primary utility of this compound is not for its own structural elucidation, but as a building block. When it is used to synthesize more complex molecules, the distinct ¹³C signals from the aniline ring can be tracked, aiding in the structural confirmation of the final product and verifying the successful incorporation of the labeled moiety.

Table 2: Approximate ¹³C NMR Chemical Shifts for Aniline

Carbon PositionChemical Shift (ppm, approx.)Electronic Effect of -NH₂ Group
C1 (ipso)146Inductive withdrawal
C2, C6 (ortho)115Resonance donation (shielding)
C3, C5 (meta)129Minimal electronic effect
C4 (para)118Resonance donation (shielding)
Note: Chemical shifts are approximate and can vary based on solvent and pH. researchgate.net

One of the most significant challenges in NMR spectroscopy is the study of large biomolecules (>30 kDa), as their slow tumbling in solution leads to broad signals and loss of resolution. Transverse Relaxation-Optimized Spectroscopy (TROSY) is a revolutionary technique that counteracts these line-broadening effects, resulting in significantly sharper signals. nih.govspindynamics.org

A particularly powerful variant is Aromatic ¹⁹F-¹³C TROSY, which is used to study the structure and dynamics of large proteins and nucleic acids. nih.govsemanticscholar.org This method requires the incorporation of amino acids that are labeled with both fluorine-19 (¹⁹F) and carbon-13 (¹³C) at specific positions. This compound can serve as a key precursor for the chemical synthesis of ¹³C-labeled aromatic amino acids like tyrosine and phenylalanine. monash.edu These labeled amino acids can then be further fluorinated.

Once incorporated into a protein, the ¹⁹F-¹³C spin pair provides a unique spectroscopic probe. The ¹⁹F nucleus offers high sensitivity and a large chemical shift range with no natural background signal in biomolecules. spindynamics.orgsemanticscholar.org The ¹³C label is essential for the TROSY experiment, which exploits the interference between the dipole-dipole (DD) interaction and chemical shift anisotropy (CSA) relaxation mechanisms of the ¹⁹F-¹³C pair. nih.gov This results in exceptionally sharp NMR signals, even for proteins as large as 670 kDa. spindynamics.org This "background-free" probe allows researchers to study specific sites within massive biomolecular complexes, providing critical insights into their function and dynamics. nih.gov

Applications in Mechanistic and Metabolic Pathway Research

Elucidation of Biochemical Pathways in In Vitro Systems and Microbial Models

Aniline-13C6 hydrochloride is instrumental in unraveling the complex biochemical pathways of aniline (B41778) degradation, particularly in microbial systems. As aniline is a significant environmental pollutant, understanding its biodegradation is crucial for bioremediation strategies.

Researchers utilize Aniline-13C6 in stable isotope probing (SIP) studies to identify and characterize microorganisms capable of degrading aniline. In these experiments, a microbial community is exposed to the 13C-labeled aniline as a sole carbon source. Bacteria that metabolize the aniline incorporate the 13C into their DNA, which can then be separated and analyzed. This technique has successfully identified several genera of aniline-degrading bacteria, including Acinetobacter, Zoogloea, Comamonas, and Hydrogenophaga mdpi.comresearchgate.net. By analyzing the labeled intermediates and final products, scientists can reconstruct the metabolic pathways involved. For instance, studies have shown that the major pathway for aniline biodegradation often proceeds through oxidative deamination to form catechol, which is then further metabolized via the tricarboxylic acid (TCA) cycle nih.govdtic.mil.

While extensively used in microbial community studies, the application of this compound in simplified in vitro systems, such as with purified enzymes or cell-free extracts, is less commonly documented in publicly available research. However, such systems hold the potential to dissect individual enzymatic steps in the degradation pathway with greater precision.

Table 1: Microbial Genera Identified in Aniline Biodegradation Using 13C-Labeling

Microbial GenusRole in Aniline DegradationReference
AcinetobacterIncorporation of 13C from labeled aniline into biomass mdpi.com
ZoogloeaEnriched in microbial communities fed with 13C-aniline mdpi.com
ComamonasIdentified as an aniline degrader through SIP mdpi.com
HydrogenophagaConfirmed to metabolize aniline at the molecular level mdpi.com
PseudomonasKnown to metabolize aniline to TCA cycle intermediates dtic.mil

Tracing Carbon Flow in Central Carbon and Energy Metabolism Studies

The use of stable isotopes like 13C is a cornerstone of metabolic flux analysis, a powerful technique to quantify the flow of carbon through central metabolic pathways such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle nih.govnih.govvanderbilt.edu. These studies typically employ 13C-labeled primary energy sources like glucose or amino acids to map the distribution of the isotope throughout the metabolic network nih.govnih.gov.

Investigation of Derivatization Reactions and Coupling Mechanisms

This compound serves as a key reagent in the development and application of advanced analytical techniques that rely on chemical derivatization. Derivatization is the process of chemically modifying a compound to enhance its detection and analysis, often by mass spectrometry.

One prominent application is in the field of glycomics, specifically in a method called Glycan Reductive Isotope Labeling (GRIL). In GRIL, Aniline-13C6 is used to "tag" N-glycans, which are complex sugar molecules attached to proteins. This labeling occurs through a reductive amination reaction. By comparing the mass spectra of glycans labeled with 13C-aniline versus those labeled with the unlabeled (12C) version, researchers can achieve accurate relative quantification of different glycan structures in biological samples.

Another significant use is in proteomics for the labeling of carboxylic acid groups on proteins. In a technique known as ANIBAL (Aniline and Benzoic Acid Labeling), this compound is coupled to the carboxyl groups of amino acid residues like aspartate and glutamate (B1630785) using a condensation reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC). This allows for the differential labeling of proteins, enabling quantitative proteomics studies.

Table 2: Applications of this compound in Derivatization

Application AreaTechniqueChemical ReactionPurpose
GlycomicsGlycan Reductive Isotope Labeling (GRIL)Reductive AminationRelative quantification of N-glycans
ProteomicsANIBAL (Aniline and Benzoic Acid Labeling)EDC-mediated CondensationQuantitative analysis of proteins by labeling carboxylic acid groups

Precursor Role in the Synthesis of Complex Labeled Research Compounds

The stable isotope-labeled ring of this compound makes it a valuable starting material, or precursor, for the synthesis of more complex labeled molecules used in various research applications. These synthesized compounds often serve as internal standards for quantitative analysis in pharmacokinetics and drug metabolism studies.

A notable example is the synthesis of [13C6]-3,5-dichloroaniline from this compound. This labeled dichloroaniline can then be incorporated into larger drug molecules or environmental contaminants. The resulting 13C-labeled final product can be used as an internal standard in mass spectrometry-based assays, allowing for precise quantification of the unlabeled analyte in complex biological matrices.

Furthermore, Aniline-13C6 has been utilized as a building block in materials science research. For instance, it has been a starting material in the synthesis of oligo(p-phenyleneimine) (OPI) "wires" to investigate the effect of isotopic substitution on molecular conductance. Additionally, it has been used to synthesize 13C6-phenylazide, a versatile chemical intermediate for various organic reactions.

Table 3: Examples of Labeled Compounds Synthesized from this compound

PrecursorSynthesized CompoundApplication
This compound[13C6]-3,5-dichloroanilineInternal standard for DMPK studies
Aniline-13C6Oligo(p-phenyleneimine) (OPI) wiresMaterials science research (molecular conductance)
Aniline-13C613C6-phenylazideChemical synthesis intermediate

Aniline 13c6 Hydrochloride in Environmental and Degradation Studies

Assessment of Biodegradation Rates and Mineralization Potentials in Environmental Microcosms

The application of Aniline-13C6 hydrochloride in environmental microcosms—controlled laboratory systems that simulate natural environments—has enabled precise measurements of biodegradation rates and the potential for complete mineralization. mdpi.com Mineralization refers to the complete breakdown of an organic contaminant to its inorganic constituents, such as carbon dioxide (CO₂) and water.

One of the key advantages of using ¹³C-labeled aniline (B41778) is the ability to distinguish the carbon from the contaminant from the natural carbon background in the microcosm. researchgate.net By monitoring the evolution of ¹³C-labeled CO₂ in the headspace of these microcosms, researchers can directly quantify the rate of mineralization, unaffected by sorption processes that can complicate measurements based solely on the disappearance of the parent compound from the water phase. researchgate.net

Studies have demonstrated that the labeling of aniline with ¹³C does not significantly affect its biodegradation rate. mdpi.com In aerobic microcosms established with sediment from aniline-polluted sites, ¹³C-aniline was completely degraded. mdpi.comresearchgate.net The degradation rates were observed to increase with subsequent exposures, indicating microbial adaptation. For instance, in one study, the initial degradation rate was 1.11 mg/L/h, which increased to 2.08 mg/L/h in the second cycle. mdpi.com

Table 1: Aniline Biodegradation Rates in Aerobic Microcosms An interactive data table detailing the degradation rates of aniline over two cycles.

Cycle Degradation Time (hours) Degradation Rate (mg/L/h)
First Cycle 45 1.11
Second Cycle 24 2.08

These studies underscore the intrinsic potential for microbial communities in contaminated environments to degrade aniline. The use of this compound provides a robust method for quantifying this potential and understanding the kinetics of the degradation process.

Tracing Environmental Fate of Aromatic Amines and Derivatives

This compound is instrumental in tracing the environmental fate of aromatic amines. The stable isotope label acts as a tracer, allowing scientists to follow the path of the aniline carbon through various biotic and abiotic transformations. mdpi.comcaister.com This is a cornerstone of a technique known as Stable Isotope Probing (SIP).

In SIP studies, microorganisms that actively metabolize the ¹³C-labeled aniline incorporate the heavy carbon isotope into their cellular components, such as DNA, RNA, and proteins. mdpi.comcaister.com By extracting and analyzing these biomolecules, researchers can identify the specific microorganisms responsible for the degradation of aniline in a complex microbial community. mdpi.comresearchgate.net

For example, DNA-SIP coupled with high-throughput sequencing has been used to identify active aniline degraders in various environments with different pH levels. nih.gov In neutral river sediment, bacteria from the genera Thauera, Zoogloea, and Acidovorax were identified as key aniline degraders. nih.gov In acidic sludge, Armatimonadetes sp., Tepidisphaerales sp., and Rhizobiaceae sp. were implicated, while in alkaline paddy soil, Delftia sp., Thauera sp., and Nocardioides sp. were found to be active. nih.gov

Table 2: Identified Aniline-Degrading Bacteria in Different Environments Using DNA-SIP An interactive data table showing the bacterial genera identified as active aniline degraders in various pH environments.

Environment pH Identified Aniline-Degrading Genera
Acidic Sludge 3.1 Armatimonadetes sp., Tepidisphaerales sp., Rhizobiaceae sp.
Neutral River Sediment 6.6 Thauera sp., Zoogloea sp., Acidovorax sp.
Alkaline Paddy Soil 8.7 Delftia sp., Thauera sp., Nocardioides sp.

This level of detail is crucial for developing effective bioremediation strategies, as it allows for the targeting and potential enhancement of specific microbial populations that can break down these pollutants.

Methodologies for Monitoring Pollutant Transformations in Aquatic Systems

The use of this compound has spurred the development and refinement of methodologies for monitoring the transformation of pollutants in aquatic systems. mdpi.comnih.gov The primary technique, as mentioned, is Stable Isotope Probing (SIP), which provides a direct link between metabolic function (degradation of a pollutant) and microbial identity. mdpi.comcaister.com

The general workflow for a DNA-SIP experiment involves:

Incubation: An environmental sample (e.g., water, sediment) is incubated in a microcosm with the ¹³C-labeled substrate (this compound). mdpi.com

Biomolecule Extraction: After a period of incubation during which the substrate is metabolized, total DNA is extracted from the microbial community. mdpi.com

Isopycnic Centrifugation: The extracted DNA is subjected to density gradient ultracentrifugation. The DNA that has incorporated the ¹³C from the aniline will be denser ("heavy DNA") and will separate from the unlabeled ("light") DNA. mdpi.comresearchgate.net

Analysis: The heavy DNA fraction is isolated and analyzed using molecular techniques like high-throughput sequencing to identify the microorganisms that consumed the labeled aniline. mdpi.comnih.gov

Beyond identifying the active degraders, these methodologies can also be used to explore the metabolic pathways of aniline degradation. By predicting the functional genes present in the identified bacteria, researchers can speculate on the key enzymes and biochemical reactions involved in the breakdown of the aniline molecule. researchgate.net This provides a more complete picture of the biotransformation processes occurring in the aquatic environment.

Advanced Research Applications and Future Perspectives

Development of Novel Labeled Reagents Derived from Aniline-13C6 Hydrochloride

The chemical structure of this compound makes it an ideal precursor for the synthesis of a wide array of isotopically labeled reagents. These custom-synthesized molecules are invaluable in research and development, particularly in pharmaceutical and environmental sciences, where they serve as internal standards for quantitative analysis.

One of the primary applications of this compound is in the synthesis of stable isotope-labeled (SIL) internal standards for use in mass spectrometry-based quantification. An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency, thereby correcting for variations in sample preparation and instrument response. SIL internal standards are considered the gold standard as their physical and chemical properties are nearly identical to the analyte, with the key difference being their mass.

A notable example of a novel labeled reagent derived from this compound is the synthesis of [¹³C₆]-3,5-dichloroaniline. This compound can be incorporated into various pharmacologically active molecules, serving as a robust internal standard in drug metabolism and pharmacokinetics (DMPK) studies. The synthesis involves a three-step process starting from [¹³C₆]-Aniline or its hydrochloride salt, demonstrating the utility of this compound as a versatile starting material.

The development of such labeled reagents is critical for ensuring the accuracy and reliability of analytical methods. The availability of high-quality ¹³C-labeled internal standards is paramount for the precise quantification of narcotics and other drugs in biological samples, which is essential for forensic analysis, clinical diagnostics, and metabolomics research. While not all synthesis pathways start directly from aniline (B41778), the principles of creating complex labeled molecules from simpler labeled precursors like [¹³C₆]-phenol to produce a suite of phenethylamine (B48288) derivatives underscore the foundational role of compounds like this compound in this field. nih.gov

Below is a table summarizing examples of labeled reagents and their precursors:

Labeled PrecursorDerived Labeled Reagent/Compound ClassResearch Application
[¹³C₆]-Aniline Hydrochloride[¹³C₆]-3,5-dichloroanilineInternal standard for DMPK studies
[¹³C₆]-Phenol[¹³C₆]-labeled phenethylamine derivativesInternal standards for forensic and health sciences
[¹³C₆]-Aniline[¹³C₆]-labeled tryptophan and indole (B1671886) derivativesBuilding blocks for complex molecule synthesis
[¹³C₆]-Aniline[¹³C₆]-labeled benzimidazolesBuilding blocks for pharmacologically active compounds

Expanding the Scope of Quantitative Bioanalytical Research through Isotopic Tagging

The use of isotopic tagging with compounds like this compound has significantly broadened the scope and reliability of quantitative bioanalytical research. The incorporation of a stable isotope label allows for the precise measurement of analyte concentrations in complex biological matrices, overcoming challenges such as matrix effects and variability in sample extraction.

In quantitative mass spectrometry, an internal standard is crucial for accurate quantification. It is a compound of known concentration added to a sample to correct for potential loss of the analyte during sample processing and analysis. Stable isotope-labeled internal standards are particularly effective because their behavior during extraction, chromatography, and ionization is almost identical to that of the unlabeled analyte. This ensures that any variations affect both the analyte and the internal standard equally, leading to a highly accurate and precise measurement of the analyte's concentration.

The application of this compound-derived standards is especially valuable in the bioanalysis of xenobiotics, which include drugs, pollutants, and other foreign substances in an organism. By synthesizing a ¹³C-labeled version of the target xenobiotic or its metabolite from this compound, researchers can develop highly sensitive and specific liquid chromatography-mass spectrometry (LC-MS) methods for their quantification in biological fluids like plasma, urine, and tissue homogenates.

The following table outlines the key advantages of using this compound-derived internal standards in quantitative bioanalysis:

FeatureAdvantage in Quantitative Bioanalysis
Identical Chemical Properties Ensures co-elution with the analyte during chromatographic separation, minimizing differential matrix effects.
Distinct Mass Signature Allows for clear differentiation between the analyte and the internal standard by the mass spectrometer, preventing signal overlap.
Correction for Variability Compensates for inconsistencies in sample preparation, extraction recovery, and instrument response, leading to higher accuracy and precision.
Improved Method Ruggedness Enhances the reliability and reproducibility of the analytical method across different batches and laboratories.

Interdisciplinary Contributions in Isotope-Resolved Science

The application of this compound extends beyond the synthesis of internal standards, contributing to broader interdisciplinary research in isotope-resolved science. This includes fields such as metabolic flux analysis and environmental fate studies, where tracing the path of isotopically labeled molecules provides deep insights into complex biological and environmental systems.

Metabolic Flux Analysis (MFA):

¹³C-Metabolic Flux Analysis is a powerful technique used to quantify the rates of metabolic reactions within a cell. By introducing a ¹³C-labeled substrate, researchers can track the incorporation of the heavy isotope into various metabolites. This allows for the mapping of metabolic pathways and the determination of cellular metabolic states. This compound can serve as a tracer to study the metabolism of aniline-containing compounds, providing valuable information for toxicology and drug development. For instance, it can be used to investigate how cells metabolize certain drugs or environmental toxins, shedding light on mechanisms of toxicity and detoxification.

Stable Isotope-Resolved Metabolomics (SIRM):

SIRM is an extension of metabolomics that uses stable isotope tracers to follow the transformation of specific atoms through metabolic networks. This approach provides a dynamic view of metabolism that is not achievable with traditional metabolomics. By using this compound as a tracer, scientists can uncover novel metabolic pathways for aniline and related compounds, identify previously unknown metabolites, and understand how metabolic networks are rewired in response to exposure to these substances.

Environmental Fate Studies:

Understanding the environmental fate of chemicals is crucial for assessing their ecological impact. Isotope labeling is a valuable tool in these studies. This compound can be used to trace the degradation and transformation of aniline in various environmental matrices, such as soil and water. By monitoring the appearance of ¹³C-labeled degradation products, researchers can elucidate biodegradation pathways and determine the persistence of the compound in the environment. This information is vital for environmental risk assessment and the development of remediation strategies. The use of isotopically labeled compounds allows for unambiguous tracking of the substance's fate, distinguishing it from naturally occurring background levels of similar compounds.

The interdisciplinary applications of this compound are summarized in the table below:

Research AreaApplication of this compoundScientific Insight Gained
Metabolic Flux Analysis (MFA) Tracer to study the metabolism of aniline-containing xenobiotics.Quantification of metabolic reaction rates and understanding cellular responses to foreign compounds.
Stable Isotope-Resolved Metabolomics (SIRM) Tracer to map the metabolic fate of aniline and its derivatives.Discovery of novel metabolic pathways and identification of new metabolites.
Environmental Science Tracer for environmental fate and biodegradation studies.Elucidation of degradation pathways and assessment of the persistence of aniline-based pollutants.

Q & A

Q. What are the primary synthetic routes for Aniline-13C6 hydrochloride, and how do reaction conditions influence isotopic purity?

this compound is synthesized via two main methods:

  • Catalytic hydrogenation of nitrobenzene-13C6 using palladium catalysts under H₂ gas at elevated temperatures and pressures (~100–200°C, 1–5 atm) .
  • Reduction of nitrobenzene-13C6 with iron powder and hydrochloric acid, requiring precise stoichiometric ratios (e.g., 1:3 molar ratio of nitrobenzene to Fe) . Isotopic purity (>99%) is ensured by optimizing reaction time, temperature, and catalyst activity. Post-synthesis purification (e.g., recrystallization in ethanol) removes unlabeled byproducts .

Q. Which analytical techniques are recommended for validating isotopic labeling and purity in this compound?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹³C-NMR identifies isotopic incorporation by resolving distinct ¹³C signals at ~120–140 ppm (aromatic carbons) and ~145 ppm (amine-bound carbon) .
  • Liquid Chromatography-Mass Spectrometry (LC/MS) : High-resolution MS (e.g., Agilent 6460 Triple Quad) confirms molecular ion clusters ([M+H]⁺ at m/z 136.6 for ¹³C6-labeled vs. 130.6 for unlabeled) and quantifies isotopic enrichment .
  • Isotopic Ratio Monitoring : Isotope-ratio mass spectrometry (IRMS) detects deviations in ¹³C abundance below 0.1% .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis .
  • Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation .
  • Waste Disposal : Neutralize with dilute NaOH (pH 7–8) before disposal, adhering to EPA guidelines for aromatic amines .

Advanced Research Questions

Q. How can this compound be applied in tracing metabolic pathways, and what methodological controls are essential?

  • Metabolic Incorporation : Administer this compound to cell cultures or model organisms (e.g., rodents) to track its integration into biomolecules (e.g., DNA adducts, hemoglobin). Isotopic labeling allows quantification via ¹³C-NMR or LC/MS .
  • Controls : Include unlabeled aniline controls to distinguish background signals. Use internal standards (e.g., crotonic acid-¹³C) for LC/MS normalization .
  • Dose Optimization : Conduct kinetic studies to determine non-toxic, traceable concentrations (e.g., 0.1–1 mM in vitro) .

Q. In reaction mechanism studies, how does ¹³C labeling resolve ambiguities in kinetic or regiochemical outcomes?

  • Electrophilic Aromatic Substitution : Use this compound to monitor positional selectivity (e.g., nitration at para vs. ortho positions) via ¹³C-NMR chemical shift changes .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates between ¹²C and ¹³C analogs. For example, C–H bond cleavage in oxidation reactions exhibits KIE values >1.0, indicating rate-limiting steps involving hydrogen abstraction .

Q. How can researchers address discrepancies in metabolic incorporation rates observed across studies using this compound?

  • Purity Verification : Re-analyze isotopic purity and check for contaminants (e.g., unlabeled aniline) via LC/MS .
  • Cell-Type Variability : Account for differences in cellular uptake (e.g., hepatocytes vs. fibroblasts) using radiolabeled tracers (³H/¹⁴C) for cross-validation .
  • Environmental Factors : Control pH (6–8) and temperature (37°C) to minimize non-specific binding or degradation .

Methodological Challenges and Data Analysis

Q. What strategies optimize the use of this compound in quantitative NMR studies?

  • Relaxation Delays : Set ¹³C relaxation delays ≥5× T₁ (typically 10–30 s) to ensure full signal recovery .
  • Sensitivity Enhancement : Use cryoprobes or dynamic nuclear polarization (DNP) to amplify low-abundance ¹³C signals .
  • Spectral Referencing : Calibrate spectra against tetramethylsilane (TMS) or DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for ppm accuracy .

Q. How can researchers differentiate between isotopic scrambling and genuine metabolic products in LC/MS datasets?

  • High-Resolution MS : Resolve isotopic clusters (e.g., ¹³C6 vs. natural ¹²C isotopes) with mass accuracy <2 ppm .
  • Tandem MS (MS/MS) : Fragment ions retain ¹³C labels; unlabeled fragments indicate scrambling .
  • Time-Course Experiments : Monitor label distribution over time; scrambling artifacts often appear as static background noise .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aniline-13C6 hydrochloride
Reactant of Route 2
Aniline-13C6 hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.